molecular formula C13H18O4 B14464026 Benzoic acid;cyclohexane-1,2-diol CAS No. 72375-13-4

Benzoic acid;cyclohexane-1,2-diol

Cat. No.: B14464026
CAS No.: 72375-13-4
M. Wt: 238.28 g/mol
InChI Key: DJJZDVWAIADFGZ-UHFFFAOYSA-N
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Description

Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely found in nature (e.g., honey, fruits) and used as a preservative due to its antimicrobial properties . Cyclohexane-1,2-diol (C₆H₁₀(OH)₂) is a vicinal diol with hydroxyl groups on adjacent carbons of a cyclohexane ring. It occurs in plant extracts (e.g., Populus salicaceae bark) and serves as an intermediate in industrial processes like adipic acid synthesis .

Properties

CAS No.

72375-13-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

benzoic acid;cyclohexane-1,2-diol

InChI

InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-8H,1-4H2

InChI Key

DJJZDVWAIADFGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;cyclohexane-1,2-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexene in the presence of a suitable oxidizing agent, such as osmium tetroxide, to form the diol. The reaction conditions typically include a non-aqueous solvent like chloroform or acetone to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the use of catalytic amounts of tetrabutylammonium bromide (TBAB) in anhydrous acetonitrile has been reported to efficiently produce the compound through a regioselective ring-opening reaction of epoxides with benzoic acid .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;cyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol.

    Substitution: The hydroxyl groups in the diol can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Benzyl alcohol.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of benzoic acid;cyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, the compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, leading to the formation of ketones or carboxylic acids . These reactions are facilitated by the presence of suitable oxidizing agents and specific reaction conditions.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

Compound Structure Functional Groups Key Features
Benzoic acid Aromatic carboxylic acid -COOH, benzene ring Antimicrobial; used in food preservation; toxic by-product in degradation .
Cyclohexane-1,2-diol Cyclohexane vicinal diol Two -OH groups (adjacent) Biodegradable by Azoarcus spp.; non-toxic in antiproliferative assays .
Catechol (benzene-1,2-diol) Aromatic diol Two -OH groups (benzene) Exhibits antiproliferative activity; benzene ring critical for bioactivity .
4-Methoxybenzoic acid Methoxy-substituted benzoic acid -COOH, -OCH₃ Found in heather honey; potential antioxidant .
Cyclohexane-1,3-diol Cyclohexane non-vicinal diol Two -OH groups (1,3 positions) Not metabolized by Azoarcus strain 22Lin; less reactive in oxidation .

Environmental and Toxicological Profiles

Compound Environmental Impact Toxicity Data
Benzoic acid Harmful by-product in water systems LD50 modeled via QSTR; acute toxicity .
Cyclohexane-1,2-diol Biodegradable by Azoarcus spp. Non-toxic in cell assays; low ecotoxicity .
4-Methylbenzene-1,2-diol Persistent in ecosystems LC50 (96 h) indicates high toxicity .

Key Research Findings

Study Focus Key Conclusion Reference
Antiproliferative activity of diols Aromaticity (catechol) is essential; cyclohexane-1,2-diol inactive .
Adipic acid synthesis Cyclohexane-1,2-diol oxidation is rate-limiting in iron-catalyzed pathways .
Benzoic acid toxicity modeling Zero- and first-order connectivity indices predict LD50 in mice .
Degradation pathways Cyclohexane-1,2-diol metabolized by Azoarcus spp.; 1,3-diols not degraded .

Q & A

Basic Research Questions

Q. What analytical methods are effective for detecting and quantifying benzoic acid in complex mixtures like natural products?

  • Methodology : Utilize thin-layer chromatography (TLC) with authentic standards for preliminary identification . For quantification, combine gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) with calibration curves. For example, TLC confirmed p-coumaric acid in organic phases, while GC-MS/NMR identified cyclohexane-1,2-diol .

Q. How do the conformational differences between cis- and trans-cyclohexane-1,2-diol isomers influence their reactivity in cleavage reactions?

  • Methodology : Compare reaction kinetics and transition-state energies. The cis isomer forms a strained cyclic complex with Ag(I), enabling faster cleavage, while trans isomers face steric hindrance due to diequatorial substituents, slowing decomposition . Use NMR or X-ray crystallography to confirm conformations.

Q. What role does cyclohexane-1,2-diol play as a chiral auxiliary in diastereoselective alkylation?

  • Methodology : Incorporate (S,S)-cyclohexane-1,2-diol as an acetal auxiliary to induce stereoselectivity. After alkylation, remove the auxiliary using BF₃·OEt₂, yielding β-keto esters with >92% diastereomeric excess. Monitor deprotection efficiency via HPLC or polarimetry .

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